molecular formula C17H28ClNO B1395041 2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220032-35-8

2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride

Cat. No. B1395041
CAS RN: 1220032-35-8
M. Wt: 297.9 g/mol
InChI Key: UGTAJLGQRNVLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride (2-IPMEP-HCl), is a synthetic chemical compound that is used in various scientific research applications. It is a white, crystalline powder with a melting point of 118-120 °C. 2-IPMEP-HCl is a member of the piperidine family and is commonly used as a reagent in organic synthesis. It has been found to have a range of biochemical and physiological effects and has been studied for its potential therapeutic applications.

Scientific Research Applications

Molecular and Crystal Structures

  • Crystal Structures of Piperidine Derivatives : Studies have examined the crystal structures of various piperidine derivatives, focusing on the conformation and molecular packing. For example, the molecular and crystal structures of 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine and related compounds were determined, highlighting the influence of intramolecular and intermolecular hydrogen bonds on their conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Copolymerization and Material Synthesis

  • Synthesis and Copolymerization : Piperidine derivatives are used in the synthesis of various compounds and their copolymerization with styrene. For instance, novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, involving piperidine catalyzed reactions, were synthesized and copolymerized with styrene, showcasing their utility in creating new materials (Whelpley et al., 2022).

Biological Activities and Pharmacological Research

  • Biological and Pharmacological Applications : Piperidine compounds have been studied for their various biological activities, such as in the synthesis of aromatase inhibitors for potential cancer treatments (Hartmann & Batzl, 1986). Additionally, novel piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, contributing to research in areas like Alzheimer's disease (Sugimoto et al., 1992).

Miscellaneous Applications

  • Other Uses in Scientific Research : Piperidine derivatives are also used in various other scientific research fields, such as the synthesis of Schiff and Mannich bases of isatin derivatives (Bekircan & Bektaş, 2008), indicating their versatility in chemical synthesis.

properties

IUPAC Name

2-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13(2)17-8-7-16(12-14(17)3)19-11-9-15-6-4-5-10-18-15;/h7-8,12-13,15,18H,4-6,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTAJLGQRNVLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCCCN2)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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